Cas no 1566850-75-6 (6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dione)

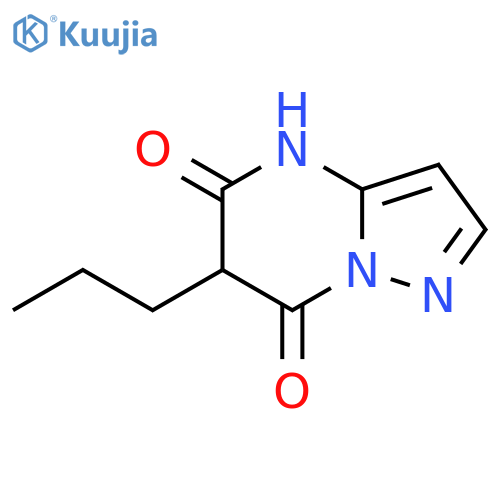

1566850-75-6 structure

商品名:6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dione

6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dione 化学的及び物理的性質

名前と識別子

-

- 6-PROPYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE

- EN300-1129674

- 1566850-75-6

- 6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dione

-

- インチ: 1S/C9H11N3O2/c1-2-3-6-8(13)11-7-4-5-10-12(7)9(6)14/h4-6H,2-3H2,1H3,(H,11,13)

- InChIKey: XLMPFNYIBXCDRI-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C(NC2=CC=NN12)=O)CCC

計算された属性

- せいみつぶんしりょう: 193.085126602g/mol

- どういたいしつりょう: 193.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64Ų

- 疎水性パラメータ計算基準値(XlogP): 1

6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1129674-0.1g |

6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |

1566850-75-6 | 95% | 0.1g |

$490.0 | 2023-10-26 | |

| Enamine | EN300-1129674-5g |

6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |

1566850-75-6 | 95% | 5g |

$1614.0 | 2023-10-26 | |

| Enamine | EN300-1129674-10g |

6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |

1566850-75-6 | 95% | 10g |

$2393.0 | 2023-10-26 | |

| Enamine | EN300-1129674-0.5g |

6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |

1566850-75-6 | 95% | 0.5g |

$535.0 | 2023-10-26 | |

| Enamine | EN300-1129674-1g |

6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |

1566850-75-6 | 95% | 1g |

$557.0 | 2023-10-26 | |

| Enamine | EN300-1129674-1.0g |

6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |

1566850-75-6 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1129674-0.05g |

6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |

1566850-75-6 | 95% | 0.05g |

$468.0 | 2023-10-26 | |

| Enamine | EN300-1129674-0.25g |

6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |

1566850-75-6 | 95% | 0.25g |

$513.0 | 2023-10-26 | |

| Enamine | EN300-1129674-2.5g |

6-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione |

1566850-75-6 | 95% | 2.5g |

$1089.0 | 2023-10-26 |

6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dione 関連文献

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

1566850-75-6 (6-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-5,7-dione) 関連製品

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量